
Demecilina
Descripción general
Descripción
La demecilcina es un antibiótico de la tetraciclina derivado de una cepa mutante de Streptomyces aureofaciens. Se utiliza principalmente para tratar infecciones bacterianas como la enfermedad de Lyme, el acné y la bronquitis . La demecilcina también se utiliza fuera de la etiqueta para tratar la hiponatremia debido al síndrome de secreción inapropiada de hormona antidiurética (SIADH) cuando la restricción de líquidos por sí sola es ineficaz .
Aplicaciones Científicas De Investigación
Neuroprotective Effects
Recent studies have highlighted the potential neuroprotective effects of demecycline and its derivatives. A notable derivative, doubly reduced demeclocycline (DDMC), has shown promise in preclinical studies for conditions such as Parkinson's disease.
Key Findings:
- Mechanism of Action: DDMC was found to interfere with α-synuclein fibril-induced pathology, reducing inflammation and aggregation in cellular models. It demonstrated a significant ability to decrease pro-inflammatory factors released by microglial cells while preserving low toxicity levels in dopaminergic cell lines .
- Clinical Implications: These findings suggest that DDMC could serve as a lead compound for further development in treating synucleinopathies, positioning it as a multimodal drug candidate .
Oncology Applications
Demecycline has also been investigated for its role in cancer treatment, particularly in gliomas.
Study Overview:
- Tumor Growth Inhibition: Research indicates that demecycline can reduce the growth of brain tumor-initiating cells (BTICs). This effect is attributed to both direct inhibition of tumor cell proliferation and indirect stimulation of immune responses .
- Immunomodulatory Effects: The compound enhances the production of tumor necrosis factor-alpha (TNF-α) in monocytes when combined with inflammatory stimuli, thereby potentially boosting anti-tumor immunity.
Summary of Findings:
Study Type | Methodology | Key Findings |
---|---|---|
In vitro assays | Exposure of BTICs to demecycline | Reduced BTIC growth; increased TNF-α production |
Gene expression analysis | Identified responsive genes in BTICs | Specific genes linked to demecycline treatment effects |
Clinical Applications in COVID-19
Demecycline's immunomodulatory properties have led to its investigation as a treatment for COVID-19.
Clinical Trial Results:
- A randomized phase 2 trial evaluated the efficacy of demecycline in patients with mild-to-moderate COVID-19. The study found significant increases in CD4+ T cell counts among those treated with 150 mg daily doses compared to controls .
- Safety Profile: The drug was well-tolerated with mild-to-moderate adverse events reported, indicating its potential as a supportive therapy during viral infections .
Summary of Patient Outcomes:
Group | Number of Patients | Change in CD4+ T Cells (μL) | Negative Conversion Rate (%) |
---|---|---|---|
Control | 7 | 47.8 | 16.7 |
Demeclocycline 150 mg | 7 | 191.3 (p=0.023) | 42.9 |
Demeclocycline 300 mg | 6 | Not significant | 50.0 |
Treatment for Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH)
Demecycline is also utilized in treating SIADH by blocking the action of antidiuretic hormone, which leads to increased urine output and correction of hyponatremia. Its pharmacokinetic profile supports its prolonged action, making it effective for managing chronic conditions.
Mecanismo De Acción
La demecilcina inhibe la síntesis de proteínas bacterianas al unirse a las subunidades ribosomales 30S y 50S, evitando la unión de aminoacil-tRNA al ribosoma . Esta acción deteriora el proceso de traducción, lo que lleva a la inhibición del crecimiento bacteriano. La unión es reversible, lo que hace que la demecilcina sea un agente bacteriostático en lugar de un bactericida .
Análisis Bioquímico
Biochemical Properties
Demecycline inhibits cell growth by inhibiting translation . It binds (reversibly) to the 30S and 50S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome, which impairs protein synthesis by bacteria . The binding is reversible in nature .
Cellular Effects
Demecycline is lipophilic and can easily pass through the cell membrane or passively diffuses through porin channels in the bacterial membrane . It is not a direct bactericidal agent; rather, it is a bacteriostatic drug that impairs bacterial growth .
Molecular Mechanism
The molecular mechanism of action of Demecycline involves inhibiting cell growth by inhibiting translation . It binds (reversibly) to the 30S and 50S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome, which impairs protein synthesis by bacteria . The binding is reversible in nature .
Temporal Effects in Laboratory Settings
Demeclocycline’s effects usually resolve when the drug is discontinued, but the possibility for permanent sequelae exists . In patients with impaired renal function, high serum demeclocycline concentrations may result in azotemia, hyperphosphatemia, and acidosis .
Dosage Effects in Animal Models
Animal models are vital tools in preclinical research, allowing scientists to predict outcomes and understand complex biological processes .
Metabolic Pathways
It is known that Demecycline is not metabolized and is excreted in urine (44% as unchanged drug) and feces (13% to 46% as unchanged drug) .
Transport and Distribution
Demecycline is well distributed into body tissues and fluids . It is lipophilic and can easily pass through the cell membrane or passively diffuses through porin channels in the bacterial membrane .
Subcellular Localization
Given its lipophilic nature and its ability to easily pass through the cell membrane or passively diffuse through porin channels in the bacterial membrane , it is likely that Demecycline can be found in various subcellular locations.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La demecilcina se sintetiza a través de una serie de reacciones químicas que comienzan con la clortetraciclina. El proceso implica la desmetilación selectiva de la clortetraciclina para producir demecilcina . Las condiciones de reacción suelen incluir el uso de catalizadores específicos y niveles controlados de temperatura y pH para garantizar que se obtenga el producto deseado.
Métodos de producción industrial
La producción industrial de demecilcina implica la fermentación de Streptomyces aureofaciens en condiciones controladas. El proceso de fermentación se optimiza para maximizar el rendimiento de demecilcina manipulando la expresión de genes específicos involucrados en su biosíntesis . El producto se extrae y purifica mediante diversas técnicas cromatográficas.
Análisis De Reacciones Químicas
Tipos de reacciones
La demecilcina se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: La demecilcina se puede oxidar para formar varios derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la demecilcina.
Sustitución: Las reacciones de sustitución pueden reemplazar átomos o grupos específicos dentro de la molécula.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de estas reacciones varían, pero a menudo implican temperaturas controladas y niveles de pH para garantizar el resultado deseado.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen varios derivados de demecilcina con grupos funcionales modificados, que pueden tener diferentes actividades y propiedades biológicas.
Comparación Con Compuestos Similares
La demecilcina forma parte de la clase de antibióticos de tetraciclina, que incluye otros compuestos como la tetraciclina, la doxiciclina y la minociclina. En comparación con estos compuestos, la demecilcina tiene una estructura única con un grupo 7-cloro y un grupo 6-metilo, lo que contribuye a sus propiedades farmacocinéticas distintas . Se excreta más lentamente que la tetraciclina, manteniendo niveles sanguíneos efectivos durante períodos más largos .
Lista de compuestos similares
- Tetraciclina
- Doxciclina
- Minociclina
- Oxitetraciclina
Las propiedades únicas de la demecilcina la convierten en un compuesto valioso tanto en entornos clínicos como de investigación, ofreciendo ventajas distintas sobre otras tetraciclinas en ciertas aplicaciones.
Actividad Biológica
Demeclocycline is a tetracycline antibiotic that has gained attention not only for its antibacterial properties but also for its diverse biological activities, including immunomodulatory and anti-inflammatory effects. This article explores the biological activity of demeclocycline through various studies, highlighting its mechanisms of action, therapeutic applications, and clinical findings.
Demeclocycline exerts its effects primarily by inhibiting protein synthesis in bacteria. It binds to the 30S and 50S ribosomal subunits, preventing the amino-acyl tRNA from binding to the ribosome's A site, thus impairing bacterial growth . Beyond its antibacterial action, demeclocycline has shown potential in modulating immune responses and exhibiting antiviral properties.
Key Mechanisms:
- Inhibition of Protein Synthesis : Demeclocycline binds reversibly to ribosomal subunits.
- Immunomodulation : Enhances monocyte and macrophage activity.
- Antiviral Activity : Demonstrated efficacy against SARS-CoV-2 in vitro .
Biological Activity in Cancer Treatment
Recent studies have highlighted the role of demeclocycline in oncology, particularly in the treatment of gliomas. Research indicates that demeclocycline can reduce the growth of brain tumor-initiating cells (BTICs) through both direct effects on the tumor cells and indirect stimulation of immune cells.
Study Findings:
- Monocyte Activation : Demeclocycline increased tumor necrosis factor-alpha (TNF-α) production in monocytes when combined with inflammatory stimuli like LPS .
- Direct Tumor Growth Inhibition : Demeclocycline directly reduced BTIC growth, as evidenced by neurosphere assays and gene expression analyses .
The following table summarizes key findings from studies on the impact of demeclocycline on BTICs:
Clinical Applications in COVID-19
Demeclocycline has been investigated for its potential therapeutic benefits in COVID-19 patients. A randomized phase 2 trial evaluated its efficacy in patients with mild-to-moderate symptoms.
Trial Results:
- Immune Response : Significant increases in CD4+ T cell counts were observed in patients treated with 150 mg of demeclocycline daily compared to controls .
- Safety Profile : The drug was well-tolerated with mild-to-moderate adverse events reported.
The following table presents a summary of patient outcomes from the COVID-19 study:
Group | Number of Patients | Change in CD4+ T Cells (μL) | Negative Conversion Rate (%) |
---|---|---|---|
Control | 7 | 47.8 | 16.7 |
Demeclocycline 150 mg | 7 | 191.3 (p=0.023) | 42.9 |
Demeclocycline 300 mg | 6 | Not significant | 50.0 |
Treatment for SIADH
Demeclocycline is also utilized in treating the syndrome of inappropriate antidiuretic hormone secretion (SIADH). Its mechanism involves blocking the action of antidiuretic hormone, leading to increased urine output and correction of hyponatremia.
Case Studies:
- De Troyer et al. (1977) : Reported that all patients treated with 1,200 mg/day demonstrated improved urine output and corrected hyponatremia despite fluid intake .
The following table summarizes findings from various studies on demeclocycline's efficacy for SIADH:
Study | Patient Population | Treatment Dosage | Outcomes |
---|---|---|---|
De Troyer et al. (1977) | 7 patients with lung carcinoma | 1,200 mg/day | Improved urine output, corrected hyponatremia |
Forrest et al. (1978) | 10 patients with chronic SIADH | 600–1200 mg/day | Serum sodium improvement |
Propiedades
IUPAC Name |
(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O8/c1-23(2)14-9-6-8-12(16(26)11-7(15(8)25)4-3-5-10(11)24)18(28)21(9,31)19(29)13(17(14)27)20(22)30/h3-5,8-9,14-15,24-26,29,31H,6H2,1-2H3,(H2,22,30)/t8-,9-,14-,15+,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVMLZHPWMTQGK-SOUFLCLCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3C(C4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3[C@@H](C4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001024794 | |
Record name | Demecycline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001024794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
987-02-0 | |
Record name | Demecycline [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000987020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Demecycline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001024794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEMECYCLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV240CH11P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Demecycline exert its antibacterial effect?
A1: Demecycline, like other tetracyclines, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. [] This effectively halts the addition of amino acids to the growing polypeptide chain, inhibiting bacterial growth.
Q2: Are there any novel sensing applications for Demecycline?
A3: Recent research has explored the use of a fluorescent sensor based on a Europium (III)-doped anionic zinc-based metal-organic framework (Eu3+@Zn-MOF) for the rapid visual analysis of Demecycline. [] This sensor leverages the photoinduced electron transfer and antenna effect to detect Demecycline with high sensitivity and selectivity, offering a potential method for monitoring the drug in various settings.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.